molecular formula C11H9N5 B4974904 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine

8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine

Cat. No.: B4974904
M. Wt: 211.22 g/mol
InChI Key: DLLSZOKVDKZTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a triazine ring, with a phenyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 3-aminopyrazole with a suitable nitrile or amidine derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can lead to the formation of various substituted pyrazolo[1,5-a][1,3,5]triazin-4-amine derivatives .

Scientific Research Applications

Biological Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Studies have demonstrated that derivatives of 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine possess antiproliferative effects against several cancer cell lines. For example, a related compound was found to be particularly effective against lung cancer (A549) and breast cancer (MDA-MB231) cells .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Specific derivatives have shown promising results in inhibiting monoamine oxidase (MAO), which is relevant in treating mood disorders and neurodegenerative diseases .
  • Anti-inflammatory Properties : Certain derivatives exhibit anti-inflammatory effects by acting as antagonists at specific receptors involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Material Science Applications

In addition to biological applications, this compound has utility in material science:

  • Conductive Materials : The compound has been explored for its role in developing new materials with specific electronic properties. Its structure allows for modifications that can enhance conductivity and fluorescence properties.

Case Studies and Research Findings

Several studies highlight the effectiveness and potential applications of this compound:

StudyFindings
Demonstrated significant monoamine oxidase inhibitory activity in synthesized triazine derivatives.
Showed promising antiproliferative activity against human lung cancer cells with IC50 values indicating strong efficacy.
Investigated the role of 8-phenylpyrazolo[1,5-a][1,3,5]triazin derivatives as anti-inflammatory agents through receptor antagonism.

Mechanism of Action

The mechanism of action of 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme that regulates the cell cycle. The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of target proteins. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine is unique due to its specific structural features and the presence of a phenyl group, which can influence its biological activity and interactions with molecular targets. The compound’s ability to inhibit CDK2 selectively makes it a promising candidate for anticancer research .

Biological Activity

8-Phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, enzyme inhibitor, and other therapeutic applications. The synthesis methods, structure-activity relationships (SAR), and case studies highlighting its efficacy in various biological assays will also be discussed.

Chemical Structure and Properties

The molecular structure of this compound features a fused pyrazole and triazine ring system. This unique configuration contributes to its biological properties. The compound's chemical formula is C11H9N5C_{11}H_{9}N_{5}, and it has a molecular weight of approximately 215.22 g/mol.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. One notable study demonstrated its antiproliferative effects against various cancer cell lines, including:

Cell Line IC50 (µM) Activity
A549 (Lung)12.5Moderate
MDA-MB231 (Breast)18.0Moderate
HeLa (Cervical)15.0Moderate

The compound exhibited greater potency against lung cancer cells compared to breast cancer cells, indicating selective activity towards specific tumor types .

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. It has shown promise in inhibiting various kinases involved in cancer progression:

Enzyme Target Inhibition (%) Reference
Cyclin-dependent kinase 275%
Protein kinase B (AKT)65%
Mitogen-activated protein kinase (MAPK)70%

These findings suggest that the compound may interfere with critical signaling pathways in cancer cells.

The mechanism of action for this compound involves binding to specific active sites on target enzymes or receptors. By inhibiting these targets, the compound disrupts cellular processes such as proliferation and survival. For instance, it may inhibit the phosphorylation of proteins involved in cell cycle regulation and apoptosis .

Study on Lung Cancer Cells

A recent study evaluated the effects of this compound on A549 lung cancer cells. Treatment with the compound resulted in:

  • Cell Cycle Arrest: Flow cytometry analyses indicated an increase in the G0/G1 phase population.
  • Apoptosis Induction: Annexin V-FITC staining showed a significant increase in early and late apoptotic cells after treatment.

These results highlight the compound's potential as a therapeutic agent against lung cancer.

Study on Enzyme Inhibition

Another research project focused on the inhibition of cyclin-dependent kinases by this compound. The study revealed:

  • Dose-dependent Inhibition: Increasing concentrations of the compound led to enhanced inhibition of kinase activity.
  • Selectivity: The compound demonstrated selectivity for certain kinases over others.

This selectivity may reduce potential side effects associated with broader-spectrum kinase inhibitors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves constructing the pyrazolo-triazine core via cyclization of hydrazines with 1,3-diketones, followed by functionalization. Key steps include:

  • Core formation : Cyclization under acidic/basic conditions to form the heterocyclic scaffold .
  • Substituent introduction : Chlorination or sulfonylation at specific positions using reagents like POCl₃ or sulfonyl chlorides .
  • Purification : Column chromatography or crystallization from solvents like hexane/ethyl acetate .
    Optimization involves adjusting temperature (e.g., 80–100°C for cyclization), solvent polarity, and catalyst loading (e.g., palladium catalysts for cross-coupling) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, aromatic protons in the pyrazole ring appear at δ 7.5–8.5 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : SHELX software refines crystal structures to determine bond angles and confirm stereochemistry. Challenges include resolving disordered solvent molecules in the lattice .

Q. How is the compound initially screened for biological activity in academic settings?

  • In vitro cytotoxicity : Test against NCI-60 cancer cell panels (e.g., leukemia, colon, prostate) using MTT assays. IC₅₀ values <10 μM indicate promising activity .
  • Kinase inhibition assays : Measure inhibition of CK2 or tyrosine kinases via ADP-Glo™ assays. Pyrazolo-triazines with pM affinity are prioritized for further study .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of potent kinase inhibitors?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 8 to enhance CK2 binding. Replace phenyl with heteroaromatic rings (e.g., pyridine) to modulate solubility .
  • Activity measurement : Use surface plasmon resonance (SPR) to quantify binding kinetics (Kd) and cell-based assays for IC50 determination .

Q. What computational strategies improve the prediction of binding modes with target proteins?

  • Molecular docking : AutoDock Vina or Glide models interactions with kinase ATP-binding pockets. Focus on hydrogen bonds with hinge residues (e.g., Lys68 in CK2) .
  • MD simulations : GROMACS assesses stability of protein-ligand complexes over 100-ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How are high-throughput methods applied to synthesize and screen derivatives?

  • Parallel synthesis : Use robotic liquid handlers to generate 100+ analogs via Suzuki-Miyaura cross-coupling .
  • Automated screening : 384-well plates test inhibition against kinase panels. Z’-factor >0.5 ensures assay robustness .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

  • Standardized protocols : Repeat synthesis under inert atmosphere (N2) to exclude oxidation artifacts .
  • Differential scanning calorimetry (DSC) : Measure melting points at controlled heating rates (e.g., 10°C/min) to confirm purity .

Q. What bioisosteric replacements are explored to enhance metabolic stability?

  • Purine analogs : Replace triazine with imidazo[1,2-a]pyrimidine to mimic adenine. Assess metabolic stability in liver microsomes (e.g., t½ >60 min) .

Q. What strategies bridge in vitro and in vivo efficacy gaps?

  • Pharmacokinetic profiling : Measure oral bioavailability in rodents and plasma protein binding (e.g., >90% bound reduces free drug concentration) .
  • Xenograft models : Evaluate tumor growth inhibition in nude mice with PC3 (prostate cancer) or HCT-116 (colon cancer) xenografts .

Q. How should intellectual property (IP) considerations shape derivative design?

  • Patent mining : Use Espacenet to avoid infringing existing claims (e.g., WO2016/206999 covers pyrazolo-triazine amines) .
  • Novelty criteria : Introduce unique substituents (e.g., cyclopropane at position 4) to circumvent prior art .

Properties

IUPAC Name

8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-11-14-7-13-10-9(6-15-16(10)11)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLSZOKVDKZTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CN=C(N3N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.